molecular formula C6H4N4O2 B1418201 3-nitro-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-15-0

3-nitro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1418201
CAS No.: 76006-15-0
M. Wt: 164.12 g/mol
InChI Key: VVSLBMZXHWNKSN-UHFFFAOYSA-N
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Description

3-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a nitro group attached at the third position. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for nitration and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-1H-pyrazolo[3,4-c]pyridine.

    Substitution: Halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Nitro-1H-pyrazolo[3,4-c]pyridine has been explored for its potential as an enzyme inhibitor, particularly in cancer therapy. Its ability to inhibit tropomyosin receptor kinases (TRKs) is notable, as these proteins play critical roles in cell proliferation and differentiation. By binding to TRKs, the compound can impede cancer cell growth and proliferation .

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression .
  • Enzyme Inhibition : It has been identified as a potential GPR119 receptor agonist, which may have implications in the treatment of type 2 diabetes mellitus .
  • Anti-inflammatory Activity : Compounds related to this structure have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), which are involved in inflammatory processes .

Material Science

In addition to biological applications, this compound is being investigated for its potential use in developing new materials with specific electronic or photonic properties. Its unique electronic structure due to the nitro group enhances its suitability for various applications in material science .

Case Studies

Several studies highlight the applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .
  • GPR119 Agonism : Research identified novel GPR119 receptor agonists derived from this compound that showed nanomolar potency, indicating potential for diabetes treatment .

These case studies underscore the versatility and therapeutic potential of this compound across different fields.

Mechanism of Action

The biological activity of 3-nitro-1H-pyrazolo[3,4-c]pyridine is primarily due to its ability to interact with and inhibit specific enzymes and proteins. For example, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. By binding to the active site of these kinases, the compound prevents their activation and subsequent signaling, leading to reduced cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Lacks the nitro group but shares the fused ring structure.

    3-amino-1H-pyrazolo[3,4-c]pyridine: Similar structure but with an amino group instead of a nitro group.

    3-chloro-1H-pyrazolo[3,4-c]pyridine: Contains a chlorine atom at the third position instead of a nitro group.

Uniqueness

3-nitro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the nitro group, which significantly influences its electronic properties and reactivity. This makes it particularly useful in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.

Biological Activity

3-Nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, anticancer effects, and potential as a kinase inhibitor. The findings presented here are based on a review of various studies and research articles.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and proteins. Notably, it inhibits tropomyosin receptor kinases (TRKs), which play critical roles in cell proliferation and differentiation. By binding to the active sites of these kinases, the compound prevents their activation, leading to reduced cancer cell growth and altered signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a bioactive molecule for treating infections. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including melanoma (A2058) and prostate cancer (DU145 and PC3) cells. The most active derivatives displayed IC50 values ranging from 3.0 to 16.0 µM, indicating their potential as anticancer agents .

Case Studies

  • Antiproliferative Studies : A series of new pyrazolo[3,4-c]pyridines were synthesized and evaluated for their antiproliferative activity. The study found that the most active derivative blocked cells at the S phase of the cell cycle, suggesting a specific mechanism of action against cancer cells.
  • Structure-Activity Relationships (SAR) : Investigations into the SAR of this compound revealed that modifications at specific positions on the pyrazole ring could enhance biological activity while minimizing cytotoxicity.

Kinase Inhibition

This compound has been explored for its role as a kinase inhibitor. It has been shown to inhibit glycogen synthase kinase 3 (GSK3)α/β and cdc2-like kinases (CLK1), with favorable structure-activity relationships observed in various synthesized derivatives. The inhibition of these kinases is significant due to their involvement in numerous cellular processes including cell cycle regulation and apoptosis.

Data Summary

PropertyValue
Molecular FormulaC₆H₄N₄O₂
Melting Point>300 °C
Antimicrobial ActivityEffective against various strains
IC50 (Cancer Cells)3.0 - 16.0 µM

Properties

IUPAC Name

3-nitro-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-1-2-7-3-5(4)8-9-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLBMZXHWNKSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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